1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol
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Overview
Description
1-(3-Methoxy-2-oxabicyclo[320]heptan-6-yl)oct-1-en-3-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol involves several steps. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Chemical Reactions Analysis
1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Addition: The double bond in the oct-1-en-3-ol moiety can undergo addition reactions with halogens or hydrogen halides
Scientific Research Applications
1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol can be compared with other similar compounds such as:
- cis-Piperitone epoxide
- trans-Piperitone oxide
- 3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one
These compounds share similar bicyclic structures but differ in functional groups and specific configurations, which can lead to different chemical and biological properties .
Properties
CAS No. |
62957-58-8 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
1-(3-methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol |
InChI |
InChI=1S/C15H26O3/c1-3-4-5-6-12(16)8-7-11-9-14-13(11)10-15(17-2)18-14/h7-8,11-16H,3-6,9-10H2,1-2H3 |
InChI Key |
QZACPHMXIBTXKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1CC2C1CC(O2)OC)O |
Origin of Product |
United States |
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